Calcipotriene-d4
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Overview
Description
Calcipotriene-d4 is a synthetic analog of vitamin D3, specifically designed for use in dermatological applications. It is commonly used in the treatment of psoriasis, a chronic skin condition characterized by the rapid growth of skin cells leading to scaly patches. This compound works by modulating the growth and differentiation of skin cells, thereby reducing the symptoms of psoriasis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Calcipotriene-d4 involves several chemical reactions starting from simpler organic compounds. The process typically includes the following steps:
Synthesis of the Cyclopropyl Group: : This involves the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.
Formation of the Double Bond:
Hydroxylation: : The addition of hydroxyl groups to the molecule is performed using specific oxidizing agents.
Final Assembly: : The final steps involve the assembly of the molecule, ensuring the correct stereochemistry and functional groups are in place.
Industrial Production Methods
In an industrial setting, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and pH to achieve the desired product.
Chemical Reactions Analysis
Calcipotriene-d4 undergoes various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: : The replacement of one functional group with another, using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, chromium trioxide, and osmium tetroxide.
Reduction: : Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: : Halogenating agents, strong bases, and nucleophiles.
Major Products Formed
The major products formed from these reactions include various intermediates and by-products, which are carefully separated and purified to obtain the final this compound compound.
Scientific Research Applications
Calcipotriene-d4 has a wide range of applications in scientific research, including:
Chemistry: : Used as a reagent in organic synthesis and as a model compound for studying vitamin D3 analogs.
Biology: : Investigated for its effects on cell growth, differentiation, and gene expression in various cell types.
Medicine: : Applied in the treatment of psoriasis and other skin conditions, as well as in the study of vitamin D metabolism and its role in immune function.
Industry: : Utilized in the development of dermatological products and formulations for topical application.
Mechanism of Action
Calcipotriene-d4 exerts its effects by binding to the vitamin D receptor (VDR) in skin cells. This binding leads to the activation of the VDR, which then interacts with specific DNA sequences to regulate the expression of genes involved in cell growth and differentiation. The compound also modulates the immune response, reducing inflammation and promoting the healing of psoriatic lesions.
Comparison with Similar Compounds
Calcipotriene-d4 is similar to other vitamin D3 analogs, such as calcitriol and tacalcitol, which are also used in the treatment of psoriasis. this compound is unique in its specific modifications, which enhance its efficacy and reduce side effects. Other similar compounds include:
Calcitriol: : The active form of vitamin D3, used in the treatment of psoriasis and other conditions.
Tacalcitol: : Another synthetic vitamin D3 analog with similar applications.
Cholecalciferol (Vitamin D3): : The natural form of vitamin D3, used as a dietary supplement and in various medical applications.
Properties
Molecular Formula |
C27H40O3 |
---|---|
Molecular Weight |
416.6 g/mol |
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-5-hydroxy-5-(2,2,3,3-tetradeuteriocyclopropyl)pent-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C27H40O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h6-7,10,13,17,20,22-26,28-30H,2,4-5,8-9,11-12,14-16H2,1,3H3/b13-6+,19-7+,21-10-/t17-,22-,23-,24+,25-,26+,27-/m1/s1/i8D2,9D2 |
InChI Key |
LWQQLNNNIPYSNX-DIBUCSFBSA-N |
Isomeric SMILES |
[2H]C1(C(C1([2H])[2H])[C@@H](/C=C/[C@@H](C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C)O)[2H] |
Canonical SMILES |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C |
Origin of Product |
United States |
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